molecular formula C16H23N3O B3814888 [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone

Cat. No.: B3814888
M. Wt: 273.37 g/mol
InChI Key: RXSWSBWOCSXXFO-HIFRSBDPSA-N
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Description

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone is a complex organic compound with a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a diazabicyclo nonane core, which is known for its stability and reactivity, making it a valuable scaffold for the development of new chemical entities.

Properties

IUPAC Name

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-2-3-14-10-12(6-8-17-14)16(20)19-9-7-13-4-5-15(11-19)18-13/h6,8,10,13,15,18H,2-5,7,9,11H2,1H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSWSBWOCSXXFO-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C(=O)N2CCC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC=CC(=C1)C(=O)N2CC[C@H]3CC[C@@H](C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of a suitable diamine with a diacid or its derivative under acidic conditions to form the bicyclic structure.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the diazabicyclo nonane core in the presence of a base.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage through a condensation reaction between the pyridinyl-substituted diazabicyclo nonane and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methanone group to a methanol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (ethanol, dichloromethane).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing the pyridinyl group.

Scientific Research Applications

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its stability and reactivity make it useful in the development of new materials, including polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving nitrogen-containing heterocycles.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazabicyclo nonane core allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The pyridinyl group may also play a role in binding to the target, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-methylpyridin-4-yl)methanone
  • [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-ethylpyridin-4-yl)methanone
  • [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-butylpyridin-4-yl)methanone

Uniqueness

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone is unique due to its specific combination of a diazabicyclo nonane core and a propyl-substituted pyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability, reactivity, and ability to interact with specific molecular targets set it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-propylpyridin-4-yl)methanone

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